![molecular formula C17H13N3O5 B5711191 (5E)-5-(2-methoxy-5-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione](/img/structure/B5711191.png)
(5E)-5-(2-methoxy-5-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-(2-methoxy-5-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-methoxy-5-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield various ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(2-methoxy-5-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. Their biological activities can be optimized through structural modifications to enhance efficacy and reduce toxicity.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(2-methoxy-5-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(2-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione
- (5E)-5-(2-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione
- (5E)-5-(2-methoxy-5-chlorobenzylidene)-3-phenylimidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-5-(2-methoxy-5-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione lies in the presence of both the methoxy and nitro groups on the benzylidene moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-25-15-8-7-13(20(23)24)9-11(15)10-14-16(21)19(17(22)18-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,22)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQMATFGBKNNAH-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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